AZD-4769 is a synthetic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in cancer therapy. This compound is characterized by its ability to act as an epidermal growth factor receptor antagonist, which plays a crucial role in inhibiting cell proliferation and inducing apoptosis in cancer cells. The compound's structure and properties make it a valuable candidate for further research and development in oncology.
AZD-4769 was developed by AstraZeneca as part of its ongoing efforts to create targeted therapies for cancers that exhibit overexpression of the epidermal growth factor receptor. The compound is primarily studied within the context of non-small cell lung cancer and other malignancies where epidermal growth factor receptor signaling is implicated.
AZD-4769 is classified as a small molecule drug candidate, specifically within the category of tyrosine kinase inhibitors. These inhibitors are designed to interfere with the signaling pathways that promote tumor growth and survival, making them critical tools in cancer treatment.
The synthesis of AZD-4769 involves several key steps, starting from basic organic compounds:
Methods and Technical Details:
In industrial settings, optimization of these synthetic routes is essential to achieve high yields and purity. This includes careful control of reaction conditions such as temperature, pressure, and pH, along with purification processes like crystallization and chromatography.
The molecular structure of AZD-4769 can be described using various chemical data points:
AZD-4769 participates in various chemical reactions:
AZD-4769 functions primarily through the inhibition of epidermal growth factor receptor signaling pathways. By binding to the receptor, it prevents the activation of downstream signaling cascades that are crucial for cell proliferation and survival.
The mechanism involves:
AZD-4769 exhibits several notable physical and chemical properties:
AZD-4769 has several scientific applications:
AZD-4769 (C₂₈H₂₇NO₃S) is a synthetic small molecule with a molecular weight of 457.59 g/mol (free acid) and 479.57 g/mol for its sodium salt form. The compound features a quinoline-2-ylmethoxy phenyl scaffold linked to a phenylbutylthioacetic acid moiety, conferring lipophilic properties (logP 6.4) and limited aqueous solubility. Its IUPAC name is 2-((4-phenyl-1-(4-(quinolin-2-ylmethoxy)phenyl)butyl)thio)acetic acid, with CAS registry 127481-29-2 [1] [2] [4].
Pharmacologically, AZD-4769 demonstrates dual inhibitory activity:
Table 1: Molecular Attributes of AZD-4769
Property | Value |
---|---|
Molecular Formula | C₂₈H₂₇NO₃S |
Exact Mass | 457.1712 g/mol |
XLogP | 6.4 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 11 |
Canonical SMILES | C1=CC=C(C=C1)CCCC(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)SCC(=O)O |
InChI Key | JOIXGLLMSDPZDN-UHFFFAOYSA-N |
The compound exists as a solid powder with >98% purity, stable at -20°C for long-term storage (>5 years). It is soluble in DMSO but insoluble in water, necessitating DMSO-based formulations for experimental use [1] [4].
EGFR (ErbB1) is a transmembrane tyrosine kinase regulating proliferation, survival, and differentiation pathways. Deregulated EGFR signaling occurs in multiple malignancies through mutations (e.g., exon 19 deletions, L858R), amplifications, or overexpression [3] [5]. Therapeutically, EGFR inhibition employs two strategies:
AZD-4769 emerged during efforts to overcome limitations of early-generation TKIs:
Leukotriene pathway inhibitors like AZD-4769 were initially investigated for inflammatory diseases, but their intersection with oncogenic signaling (particularly EGFR cross-talk in tumor microenvironments) provided rationale for oncology repurposing [1] [4].
Table 2: Evolution of EGFR-Targeted TKIs
Generation | Examples | Key Attributes | Limitations |
---|---|---|---|
1st | Gefitinib | Reversible binding; NSCLC response rate 75% | T790M resistance in >50% of cases |
2nd | Afatinib | Irreversible binding | Dose-limiting toxicity |
3rd | Osimertinib | T790M-specific; CNS penetration | C797S resistance mutations |
AZD-4769 was developed by AstraZeneca as an investigational oncology agent targeting solid tumors. It reached Phase I clinical trials (NCT identifier not available in sources) but was discontinued in January 2011 due to undisclosed strategic considerations [6] [8]. Its discontinuation reflects challenges in:
As of April 2025, AstraZeneca’s oncology pipeline includes 194 projects, with 18 new molecular entities in late-stage development. AZD-4769 remains significant as a chemical tool for studying EGFR/FLAP cross-talk, though it is not among AstraZeneca’s current clinical assets (e.g., osimertinib, datopotamab deruxtecan) [7] [10].
Table 3: AZD-4769 Synonyms and Database Identifiers
Identifier Type | Name |
---|---|
Chemical Synonyms | L-674573; AC1L3YFJ; SCHEMBL9460146; CHEMBL422872 |
IUPAC Name | 2-[4-phenyl-1-[4-(quinolin-2-ylmethoxy)phenyl]butyl]sulfanylacetic acid |
CAS Registry | 127481-29-2 |
InChIKey | JOIXGLLMSDPZDN-UHFFFAOYSA-N |
MedKoo Catalog | 206215 (free acid); 596625 (sodium salt) |
DrugMAP ID | DMA3OWI |